molecular formula C9H7N3O B11915388 6-(1H-Imidazol-2-yl)picolinaldehyde CAS No. 208111-07-3

6-(1H-Imidazol-2-yl)picolinaldehyde

Cat. No.: B11915388
CAS No.: 208111-07-3
M. Wt: 173.17 g/mol
InChI Key: WAUVMVGCIACKNP-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-2-yl)picolinaldehyde is a chemical compound with the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol It is a derivative of picolinaldehyde, featuring an imidazole ring attached to the 6-position of the picolinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Imidazol-2-yl)picolinaldehyde typically involves the condensation of picolinaldehyde with an imidazole derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between picolinaldehyde and 2-aminoimidazole . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Imidazol-2-yl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 6-(1H-Imidazol-2-yl)picolinic acid.

    Reduction: 6-(1H-Imidazol-2-yl)picolinyl alcohol.

    Substitution: Various halogenated derivatives depending on the electrophile used.

Scientific Research Applications

6-(1H-Imidazol-2-yl)picolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-2-yl)picolinaldehyde largely depends on its interaction with target molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-Imidazol-2-yl)picolinaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group, allowing it to participate in a wider range of chemical reactions and form diverse complexes. This dual functionality makes it a versatile compound in synthetic chemistry and material science.

Properties

CAS No.

208111-07-3

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

6-(1H-imidazol-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H7N3O/c13-6-7-2-1-3-8(12-7)9-10-4-5-11-9/h1-6H,(H,10,11)

InChI Key

WAUVMVGCIACKNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NC=CN2)C=O

Origin of Product

United States

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